Cas no 82717-96-2 ((+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine)

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine structure
82717-96-2 structure
Nome do Produto:(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine
N.o CAS:82717-96-2
MF:C15H21NO4
MW:279.33154463768
MDL:MFCD00209976
CID:60491
PubChem ID:5702571

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid
    • N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine
    • N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
    • (+)-N-[1-(S)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
    • (S)-N-(1-ETHOXYCARBONYL-3-PHENYLPROPYL)-(S)-ALANINE
    • (S,S)-N-(1-ETHOXYCARBONYL-3-PHENYLPROPYL)ALANINE (ECPPA)
    • N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
    • N-[(S)-1-Carboxyethyl]-L-homophenylalanine Ethyl Ester
    • (S,S)-N-(1-Ethoxycarbonyl-3-phenylpropyl)alanine
    • Benzenebutanoic acid, α-[(1-carboxyethyl)amino]-, monoethyl ester, [S-(R*,R*)]- (ZCI)
    • Benzenebutanoic acid, α-[[(1S)-1-carboxyethyl]amino]-, monoethyl ester, (αS)- (9CI)
    • N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
    • 10SZ4IJ77B
    • DS-16718
    • N-((S)-1-ETHOXYCARBONYL-3-PHENYLPROPYL)-L-ALANINE
    • NS00015345
    • (S)-2-[(S)-1-(ethoxycarbonyl)-3-phenylpropylamino]propanoic acid
    • Enalapril IMpurity B
    • (2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid
    • N-[1-(S)-(Ethoxycarbonyl)-3-Phenylpropyl]-L-Alanine
    • UNII-10SZ4IJ77B
    • CS-W010059
    • AKOS015888218
    • 82717-96-2
    • (2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoic acid
    • (2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoic acid
    • (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoicacid
    • N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine
    • ENALAPRIL MALEATE IMPURITY B [EP IMPURITY]
    • a-[[(1S)-1-Carboxyethyl]amino]-benzenebutanoic acid 1-ethyl ester hydrochloride (1:1)
    • EN300-343118
    • N-[(2S)-1-Ethoxy-1-oxo-4-phenyl-2-butanyl]-L-alanine
    • BENZENEBUTANOIC ACID, .ALPHA.-(((1S)-1-CARBOXYETHYL)AMINO)-, 1-ETHYL ESTER, (.ALPHA.S)-
    • N-[1(S)-carboethoxy-3-phenylpropyl]-(S)-alanine
    • HY-W009343
    • MFCD00209976
    • AKOS015843325
    • N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine, 98%
    • ENALAPRILAT DIHYDRATE IMPURITY F [EP IMPURITY]
    • (2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino]propionic acid
    • N-[1-(S)-ethoxy carbonyl-3-phenyl propyl]-L-alanine
    • RAMIPRIL IMPURITY F [EP IMPURITY]
    • J-502555
    • N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine
    • QUINAPRIL HYDROCHLORIDE IMPURITY B [EP IMPURITY]
    • H10636
    • N-[(lS)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine
    • N-(1-(S)-Ethoxycarbonyl-3-phenylpropyl)-L-alanine
    • CEIWXEQZZZHLDM-AAEUAGOBSA-N
    • SPIRAPRIL HYDROCHLORIDE MONOHYDRATE IMPURITY C [EP IMPURITY]
    • N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine
    • (S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoic acid
    • E0530
    • Q27251157
    • DTXSID901235536
    • (2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid
    • a-[[(1S)-1-Carboxyethyl]amino]-benzenebutanoic acid 1-ethyl ester hydrochloride(1:1)
    • Benzenebutanoic acid, alpha-((1-carboxyethyl)amino)-, monoethyl ester, (S-(theta,theta))-
    • Z1741977468
    • SCHEMBL497515
    • Enalapril Maleate Imp. B (EP): (2S)-2-[[(1S)-1-(Ethoxycarbonyl)- 3-phenylpropyl]amino]propanoic Acid
    • ENALAPRIL MALEATE IMPURITY B (EP IMPURITY)
    • Benzenebutanoic acid, a-[[(1S)-1-carboxyethyl]amino]-, 1-ethyl ester, (aS)-
    • n-(1-s-carbethoxy-3-phenylpropyl)-s-alanine
    • QUINAPRIL HYDROCHLORIDE IMPURITY B (EP IMPURITY)
    • ENALAPRILAT DIHYDRATE IMPURITY F (EP IMPURITY)
    • RAMIPRIL IMPURITY F (EP IMPURITY)
    • Benzenebutanoic acid, alpha-[[(1S)-1-carboxyethyl]amino]-, 1-ethyl ester, (alphaS)-
    • BENZENEBUTANOIC ACID, ALPHA-(((1S)-1-CARBOXYETHYL)AMINO)-, 1-ETHYL ESTER, (ALPHAS)-
    • SPIRAPRIL HYDROCHLORIDE MONOHYDRATE IMPURITY C (EP IMPURITY)
    • Benzenebutanoic acid, a-(((1S)-1-carboxyethyl)amino)-, 1-ethyl ester, (aS)-
    • (+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine
    • MDL: MFCD00209976
    • Inchi: 1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m0/s1
    • Chave InChI: CEIWXEQZZZHLDM-AAEUAGOBSA-N
    • SMILES: [C@H](C(=O)OCC)(N[C@@H](C)C(=O)O)CCC1C=CC=CC=1
    • BRN: 3619501

Propriedades Computadas

  • Massa Exacta: 279.14700
  • Massa monoisotópica: 279.147
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 20
  • Contagem de Ligações Rotativas: 9
  • Complexidade: 313
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.1
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 75.6A^2
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Light yellow or brown flowing powder
  • Densidade: 1.1083 (rough estimate)
  • Ponto de Fusão: 150-152 °C (lit.)
  • Ponto de ebulição: 441.2°C at 760 mmHg
  • Ponto de Flash: 220.6±28.7 °C
  • Índice de Refracção: 29.5 ° (C=1, MeOH)
  • Solubilidade: 6g/l
  • PSA: 75.63000
  • LogP: 2.00450
  • Pressão de vapor: 0.0±1.1 mmHg at 25°C
  • Actividade Óptica: [α]20/D +28°, c = 1 in methanol

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: R36/37/38
  • Instrução de Segurança: S37/39-S26
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38
  • Condição de armazenamento:Keep in dark place,Inert atmosphere,Room temperature

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Dados aduaneiros

  • CÓDIGO SH:2922509090
  • Dados aduaneiros:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027772-25g
(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine
82717-96-2 98%
25g
¥482 2024-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E0530-5g
(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine
82717-96-2 98.0%(LC&T)
5g
¥90.0 2022-06-10
Enamine
EN300-343118-5.0g
(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoic acid
82717-96-2 95%
5.0g
$29.0 2023-02-22
Enamine
EN300-343118-25.0g
(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoic acid
82717-96-2 95%
25.0g
$38.0 2023-02-22
eNovation Chemicals LLC
Y1101340-1kg
N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine
82717-96-2 97%
1kg
$380 2024-06-05
eNovation Chemicals LLC
Y1101340-5kg
N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine
82717-96-2 97%
5kg
$1200 2024-06-05
TRC
E891586-2.5g
(+)-N-[1-(S)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
82717-96-2
2.5g
$97.00 2023-05-18
abcr
AB145194-25 g
N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, 97%; .
82717-96-2 97%
25 g
€92.30 2023-07-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR3053-50MG
(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine
82717-96-2
50mg
¥5682.45 2025-01-16
Enamine
EN300-343118-2.5g
(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoic acid
82717-96-2 95%
2.5g
$27.0 2023-09-03

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Acetic acid ,  Sulfuric acid Catalysts: Palladium ;  6 h, rt
1.2 Reagents: Potassium acetate ;  1 h, rt; overnight, rt
Referência
Asymmetric synthesis of quinapril
Sun, Ping-hua; et al, Zhongguo Xinyao Zazhi, 2006, 15(22), 1945-1947

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Hydrogen ,  Sulfuric acid Catalysts: Palladium Solvents: Acetic acid ;  10 h, 0.8 - 1 MPa, 18 - 40 °C; 2 h, 18 - 40 °C
Referência
Synthesis of enalapril maleate
Tong, Guotong, Huagong Shikan, 2006, 20(3), 29-30

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Water ;  rt
1.2 Solvents: Dimethylformamide ;  0.5 - 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
Referência
New process for medicine intermediate ECPPA
Jia, Jian-hong; et al, Zhejiang Gongye Daxue Xuebao, 2006, 34(5), 509-512

Synthetic Routes 4

Condições de reacção
Referência
Improved method for the total synthesis of oral angiotensin converting enzyme inhibitor - "enalapril"
Qiao, Ying; et al, Beijing Daxue Xuebao, 1988, 24(4), 419-24

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Ethanol ;  32 h, 15 °C
2.1 Reagents: Hydrogen ,  Sulfuric acid Catalysts: Palladium Solvents: Acetic acid ,  Water ;  72 h, 1.4 MPa, 30 °C
Referência
Synthesis of quinapril hydrochloride
Tang, Linsheng; et al, Zhongguo Yiyao Gongye Zazhi, 2009, 40(8), 563-566

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Trifluoroacetic acid
Referência
A stereoselective synthesis of N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine derivatives by means of reductive amination
Iwasaki, Genji; et al, Chemistry Letters, 1988, (10), 1691-4

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referência
Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives
Hayashi, Kimiaki; et al, Journal of Medicinal Chemistry, 1989, 32(2), 289-97

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile
2.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Referência
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Referência
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Water ;  30 min, rt
1.2 Solvents: Ethanol ;  5 °C; 10 min, 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 4.5, 5 °C
2.1 Reagents: Hydrogen ,  Sulfuric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  8 h, 0.3 - 0.4 MPa, 30 °C
2.2 Reagents: Sodium acetate ;  1 h, rt
Referência
Synthesis of N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine
Zhang, Lijie; et al, Huagong Jishu Yu Kaifa, 2011, 40(4), 11-12

Synthetic Routes 11

Condições de reacção
Referência
Substituted acyl derivatives of octahydro-1H-isoindole-1-carboxylic acids and esters
, European Patent Organization, , ,

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Ethanol ;  rt; 1 h, rt; overnight, rt
2.1 Reagents: Acetic acid ,  Sulfuric acid Catalysts: Palladium ;  6 h, rt
2.2 Reagents: Potassium acetate ;  1 h, rt; overnight, rt
Referência
Asymmetric synthesis of quinapril
Sun, Ping-hua; et al, Zhongguo Xinyao Zazhi, 2006, 15(22), 1945-1947

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, 40 °C; 40 °C → 0 °C
2.1 Reagents: Hydrogen ,  Sulfuric acid Catalysts: Palladium Solvents: Acetic acid ;  10 h, 0.8 - 1 MPa, 18 - 40 °C; 2 h, 18 - 40 °C
Referência
Synthesis of enalapril maleate
Tong, Guotong, Huagong Shikan, 2006, 20(3), 29-30

Synthetic Routes 14

Condições de reacção
1.1 -
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referência
Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives
Hayashi, Kimiaki; et al, Journal of Medicinal Chemistry, 1989, 32(2), 289-97

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Phosphorus trichloride ;  0.5 h, reflux
1.2 Reagents: Bromine ;  3 - 4 h, < 70 °C; 70 °C → 30 °C
1.3 Reagents: Sulfuric acid Solvents: Water
1.4 Solvents: Ethanol ;  3 h, 60 °C
2.1 Reagents: Potassium carbonate Solvents: Water ;  rt
2.2 Solvents: Dimethylformamide ;  0.5 - 1 h, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
Referência
New process for medicine intermediate ECPPA
Jia, Jian-hong; et al, Zhejiang Gongye Daxue Xuebao, 2006, 34(5), 509-512

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Hydrogen ,  Sulfuric acid Catalysts: Palladium Solvents: Acetic acid ,  Water ;  72 h, 1.4 MPa, 30 °C
Referência
Synthesis of quinapril hydrochloride
Tang, Linsheng; et al, Zhongguo Yiyao Gongye Zazhi, 2009, 40(8), 563-566

Synthetic Routes 17

Condições de reacção
Referência
N-Substituted glycine compounds
, Japan, , ,

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Dichloromethane
1.2 Reagents: Catecholborane Solvents: Dichloromethane
1.3 -
2.1 Reagents: Trifluoroacetic acid
Referência
A stereoselective synthesis of N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine derivatives by means of reductive amination
Iwasaki, Genji; et al, Chemistry Letters, 1988, (10), 1691-4

Synthetic Routes 19

Condições de reacção
Referência
N-Substituted glycine compounds
, Japan, , ,

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Sodium cyanoborohydride Solvents: Ethanol ,  Acetic acid
Referência
Synthesis of tritium-labeled enalapril maleate
Bartroli, J.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1986, 23(7), 771-6

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Raw materials

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Preparation Products

(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:82717-96-2)N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
Número da Ordem:3440282
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Friday, 18 April 2025 17:09
Preço ($):discuss personally
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Amadis Chemical Company Limited
(CAS:82717-96-2)(+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine
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Suzhou Senfeida Chemical Co., Ltd
(CAS:82717-96-2)N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine
sfd19437
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito